An In-depth Technical Guide to 1-(2-Aminoethyl)piperidin-2-one: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 1-(2-Aminoethyl)piperidin-2-one: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Aminoethyl)piperidin-2-one, a derivative of the δ-valerolactam scaffold, represents a versatile building block in medicinal chemistry. The presence of a primary amino group tethered to the lactam nitrogen introduces a key site for further functionalization, making it an attractive precursor for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 1-(2-Aminoethyl)piperidin-2-one, with a particular focus on its relevance in drug discovery. While direct experimental data for this specific molecule is limited, this guide synthesizes information from related piperidine and piperidin-2-one derivatives to offer valuable insights for researchers in the field.
Introduction: The Piperidin-2-one Scaffold in Medicinal Chemistry
The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products, earning it the status of a "privileged scaffold" in drug discovery.[1] Its derivatives exhibit a wide range of biological activities, including anticancer, antiviral, and neuroprotective properties.[1][2] The piperidin-2-one (or δ-valerolactam) substructure, a six-membered cyclic amide, is a key component in many of these bioactive molecules.[3][4] The introduction of an N-aminoethyl substituent onto this scaffold, as in 1-(2-Aminoethyl)piperidin-2-one, provides a reactive handle for the development of new chemical entities with potentially enhanced pharmacological profiles.
Molecular Structure and Chemical Properties
While a detailed experimental characterization of 1-(2-Aminoethyl)piperidin-2-one is not extensively reported in the public domain, its structure and properties can be reliably inferred from its constituent parts and data from analogous compounds. The molecule consists of a piperidin-2-one ring N-substituted with an ethylamine chain.
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Caption: 2D Structure of 1-(2-Aminoethyl)piperidin-2-one
Table 1: Predicted Physicochemical Properties of 1-(2-Aminoethyl)piperidin-2-one
| Property | Predicted Value | Notes |
| Molecular Formula | C₇H₁₄N₂O | |
| Molecular Weight | 142.20 g/mol | |
| Appearance | Likely a colorless to pale yellow oil or solid | Based on similar N-substituted piperidines.[5] |
| Boiling Point | >200 °C (Predicted) | High boiling point expected due to the polar lactam and amine groups. |
| Melting Point | Not available | The hydrobromide salt is commercially available.[6][7][8] |
| Solubility | Soluble in water and polar organic solvents | The presence of the amine and lactam functionalities suggests good solubility in protic solvents. |
| pKa | ~9-10 (for the primary amine) | Similar to other primary alkylamines. |
Synthesis of 1-(2-Aminoethyl)piperidin-2-one
Proposed Synthetic Pathway:
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Caption: Proposed synthesis of 1-(2-Aminoethyl)piperidin-2-one.
Experimental Protocol (Hypothetical):
Step 1: N-Alkylation of δ-Valerolactam
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To a solution of δ-valerolactam (1.0 eq) in anhydrous dimethylformamide (DMF), sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere.
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The reaction mixture is stirred at room temperature for 1 hour to ensure complete formation of the lactam salt.
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A solution of N-(2-bromoethyl)phthalimide (1.0 eq) in anhydrous DMF is then added dropwise.
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The reaction is heated to 60-80 °C and monitored by thin-layer chromatography (TLC) for the disappearance of the starting materials.
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Upon completion, the reaction is quenched with water and the product, N-(2-phthalimidoethyl)piperidin-2-one, is extracted with a suitable organic solvent (e.g., ethyl acetate).
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The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Causality: The use of a strong base like sodium hydride is essential to deprotonate the lactam nitrogen, making it a potent nucleophile for the subsequent SN2 reaction with the alkyl halide. The phthalimide group serves as an effective protecting group for the primary amine, preventing it from undergoing side reactions.
Step 2: Deprotection of the Phthalimide Group
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The purified N-(2-phthalimidoethyl)piperidin-2-one from the previous step is dissolved in ethanol.
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Hydrazine hydrate (2-4 eq) is added to the solution.
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The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by TLC.
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After cooling to room temperature, the precipitated phthalhydrazide is removed by filtration.
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The filtrate is concentrated under reduced pressure to yield the crude 1-(2-Aminoethyl)piperidin-2-one.
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Further purification can be achieved by distillation under reduced pressure or by conversion to its hydrochloride or hydrobromide salt followed by recrystallization.[6][7][8]
Causality: The Gabriel synthesis, employing hydrazine, is a classic and reliable method for the deprotection of phthalimides to reveal the primary amine.
Reactivity and Chemical Behavior
The chemical reactivity of 1-(2-Aminoethyl)piperidin-2-one is dictated by its two main functional groups: the lactam and the primary amine.
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Lactam Group: The amide bond within the piperidin-2-one ring is susceptible to hydrolysis under strong acidic or basic conditions, which would lead to ring-opening to form the corresponding 5-aminopentanoic acid derivative. The carbonyl group can undergo reduction to the corresponding amine using strong reducing agents like lithium aluminum hydride.
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Primary Amine Group: The primary amino group is nucleophilic and can participate in a wide range of chemical transformations. These include:
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Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.
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Formation of Schiff Bases: Condensation with aldehydes or ketones to form imines.
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Caption: Reactivity profile of 1-(2-Aminoethyl)piperidin-2-one.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data for 1-(2-Aminoethyl)piperidin-2-one
| Technique | Predicted Key Signals |
| ¹H NMR | - δ ~3.4-3.6 ppm (t, 2H, N-CH₂-CH₂-NH₂) - δ ~3.2-3.4 ppm (t, 2H, piperidine ring CH₂ adjacent to N) - δ ~2.8-3.0 ppm (t, 2H, N-CH₂-CH₂-NH₂) - δ ~2.2-2.4 ppm (t, 2H, piperidine ring CH₂ adjacent to C=O) - δ ~1.6-1.9 ppm (m, 4H, remaining piperidine ring CH₂) - Broad singlet for NH₂ protons |
| ¹³C NMR | - δ ~172-175 ppm (C=O) - δ ~48-52 ppm (piperidine ring CH₂ adjacent to N) - δ ~40-45 ppm (N-CH₂-CH₂-NH₂) - δ ~38-42 ppm (N-CH₂-CH₂-NH₂) - δ ~30-35 ppm (piperidine ring CH₂ adjacent to C=O) - δ ~20-30 ppm (remaining piperidine ring CH₂) |
| IR (Infrared) | - ~3300-3400 cm⁻¹ (N-H stretch, primary amine) - ~2850-2950 cm⁻¹ (C-H stretch) - ~1640-1680 cm⁻¹ (C=O stretch, lactam) - ~1590-1650 cm⁻¹ (N-H bend) |
| MS (Mass Spec) | - Expected molecular ion peak (M⁺) at m/z 142. |
Applications in Drug Discovery and Development
The structural features of 1-(2-Aminoethyl)piperidin-2-one make it a valuable starting material for the synthesis of a diverse range of compounds with potential therapeutic applications. The primary amino group serves as a convenient point of attachment for various pharmacophores, allowing for the exploration of structure-activity relationships.
Potential Therapeutic Areas:
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Oncology: Piperidine and piperidinone derivatives have shown significant promise as anticancer agents.[1] The aminoethyl side chain of 1-(2-Aminoethyl)piperidin-2-one can be functionalized to introduce moieties that target specific signaling pathways involved in cancer progression.[1]
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Neurodegenerative Diseases: The piperidine scaffold is present in numerous drugs targeting the central nervous system.[9] Derivatives of 1-(2-Aminoethyl)piperidin-2-one could be explored for their potential as modulators of neurotransmitter receptors or enzymes implicated in neurodegenerative disorders.
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Infectious Diseases: The piperidine nucleus is a component of various antimicrobial and antiviral agents.[2][10] New derivatives synthesized from 1-(2-Aminoethyl)piperidin-2-one could be screened for activity against a range of pathogens.
Conclusion
1-(2-Aminoethyl)piperidin-2-one is a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reasonably achieved through established chemical transformations. The presence of both a lactam and a primary amine offers a rich platform for chemical modification, enabling the creation of diverse molecular libraries for biological screening. As the demand for novel therapeutics continues to grow, versatile scaffolds like 1-(2-Aminoethyl)piperidin-2-one will undoubtedly play a crucial role in the development of the next generation of medicines. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is highly warranted.
References
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development, 9(2).
- Holtschulte, C., Börgel, F., Westphälinger, S., Schepmann, D., Civenni, G., Laurini, E., ... & Wünsch, B. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(7), e202100735.
- The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. (n.d.). Benchchem.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Holtschulte, C., Börgel, F., Westphälinger, S., Schepmann, D., Civenni, G., Laurini, E., ... & Wünsch, B. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(7), e202100735.
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Biological activities of piperidine alkaloids. (n.d.). ResearchGate. Retrieved from [Link]
- Holtschulte, C., Börgel, F., Westphälinger, S., Schepmann, D., Civenni, G., Laurini, E., ... & Wünsch, B. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.
- Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. (2024). Dalton Transactions, 53(16), 7245-7257.
- Frolov, N. A., & Vereshchagin, A. N. (2023).
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N-(2-Aminoethyl)piperidine. (n.d.). PubChem. Retrieved from [Link]
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